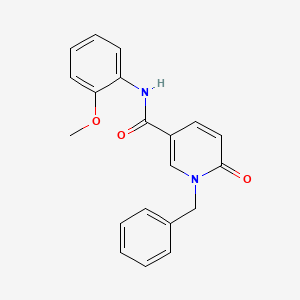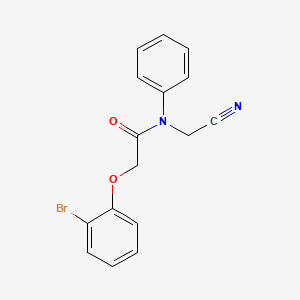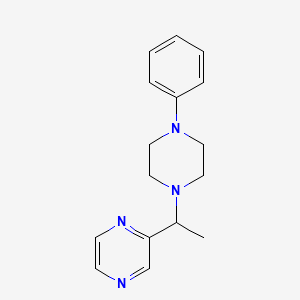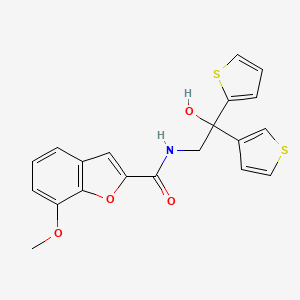
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound featuring a benzofuran core substituted with a methoxy group and a carboxamide linkage The compound also includes a hydroxyethyl chain with thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available 7-methoxybenzofuran-2-carboxylic acid.
Formation of Carboxamide: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired carboxamide.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound’s structure allows it to act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its carboxamide group.
Biological Probes: Used in studying biological pathways involving thiophene derivatives.
Medicine
Drug Development: Potential candidate for developing new pharmaceuticals targeting specific pathways.
Antimicrobial Activity: The thiophene rings suggest possible antimicrobial properties.
Industry
Material Science: Used in the development of organic electronic materials.
Polymer Chemistry: As a monomer or additive in polymer synthesis.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. The carboxamide group can form hydrogen bonds with enzyme active sites, while the thiophene rings can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-hydroxyethyl)-7-methoxybenzofuran-2-carboxamide: Lacks the thiophene rings, making it less versatile in biological applications.
N-(2-hydroxy-2-phenylethyl)-7-methoxybenzofuran-2-carboxamide: Contains a phenyl group instead of thiophene, altering its electronic properties and reactivity.
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is unique due to its dual thiophene rings, which enhance its electronic properties and potential for diverse chemical reactions. This makes it particularly valuable in fields requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S2/c1-24-15-5-2-4-13-10-16(25-18(13)15)19(22)21-12-20(23,14-7-9-26-11-14)17-6-3-8-27-17/h2-11,23H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXOAHORAIHATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)
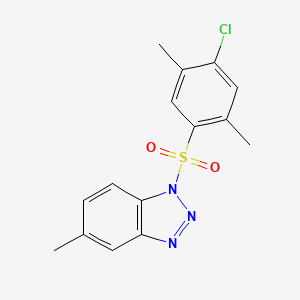
![methyl 1-[3-(4-fluorophenoxy)propanesulfonyl]piperidine-4-carboxylate](/img/structure/B2670278.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2670279.png)
![Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670280.png)
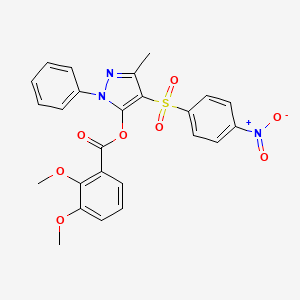
![N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2670284.png)
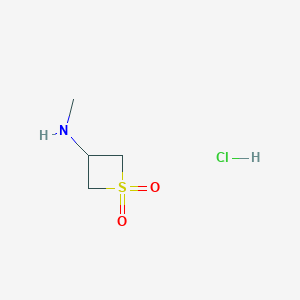
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate](/img/structure/B2670287.png)
![5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2670288.png)
![5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2670289.png)
